Methyl 2-aminofuran-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRJXTYTKMQHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Aminofuran 3 Carboxylate and Its Derivatives
Established Synthetic Routes to 2-Aminofuran-3-carboxylates
The construction of the 2-aminofuran-3-carboxylate core is primarily achieved through the formation of the furan (B31954) ring via cyclization reactions or the convergent assembly of multiple starting materials in one pot.
Cyclization Reactions
Cyclization strategies are a cornerstone in the synthesis of heterocyclic compounds, and the formation of 2-aminofurans is no exception. These methods typically involve the intramolecular reaction of a suitably functionalized acyclic precursor to form the furan ring.
The cyclization of nitrile-containing precursors is a prominent method for the synthesis of 2-aminofurans. nih.gov The nitrile group, upon activation, participates in an intramolecular cyclization to form the enaminonitrile moiety characteristic of the 2-aminofuran ring.
From γ-Keto-nitriles: The cyclization of γ-keto-nitriles is a direct approach to forming the 2-aminofuran ring. The reaction proceeds via an intramolecular attack of the enolate, formed from the deprotonation of the carbon alpha to the nitrile, onto the ketone carbonyl group. Subsequent dehydration of the resulting γ-hydroxy-nitrile intermediate yields the furan. A notable example is the cascade Stetter–γ-ketonitrile cyclization reaction of aromatic aldehydes with acylidenemalononitriles, catalyzed by N-heterocyclic carbenes (NHCs), which affords 4,5-disubstituted 2-aminofuran-3-carbonitriles in moderate to high yields. clockss.orgresearchgate.net
| Entry | Aldehyde | Acylidenemalononitrile | Catalyst | Base | Yield (%) |
| 1 | Benzaldehyde | 2-(2-Phenylacetyl)malononitrile | NHC | DBU | 75 |
| 2 | 4-Chlorobenzaldehyde | 2-(2-Phenylacetyl)malononitrile | NHC | DBU | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(2-Phenylacetyl)malononitrile | NHC | DBU | 68 |
| Data sourced from a representative NHC-catalyzed cascade Stetter–γ-ketonitrile cyclization. clockss.org |
From γ-Hydroxy-nitriles: The direct cyclization of γ-hydroxy-nitriles, often formed in situ, is a key step in several synthetic routes to 2-aminofurans. nih.gov A patented process describes the preparation of aminofurans from precursors like methyl 4-amino-5-hydroxy-2-oxopent-3-enoate, which can be cyclized using a dehydrating reagent. google.com This transformation likely proceeds through the formation of a γ-hydroxy-nitrile intermediate followed by cyclization and dehydration.
| Precursor | Dehydrating Reagent | Solvent | Temperature | Product | Yield (%) |
| Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate | (CF₃CO)₂O | Dichloromethane | 0 °C | Methyl 2-(trifluoroacetamido)furan-3-carboxylate | Not specified |
| Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate | SOCl₂ | Dichloromethane | Not specified | Methyl 2-aminofuran-3-carboxylate hydrochloride | Not specified |
| Data adapted from a patented process for preparing aminofurans. google.com |
From α,β-Unsaturated Ketones and Cyanide: The reaction of α,β-unsaturated ketones with a cyanide source, such as potassium cyanide, can lead to the formation of 2-aminofurans. This reaction sequence typically involves a Michael addition of the cyanide to the enone, followed by further transformations and cyclization. For instance, the reaction of an α,β-unsaturated ketone with malononitrile (B47326) in the presence of a base can lead to the formation of a cyanopyridine derivative, but under different conditions, can be guided towards a furan ring system. nih.gov While a direct, high-yielding synthesis of this compound from simple α,β-unsaturated ketones and cyanide is not extensively documented in dedicated studies, the principle is applied in more complex syntheses. nih.govorganic-chemistry.orgresearchgate.netnih.gov
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which, after hydrolysis, yields a cyclic ketone. nih.gov A modification of this reaction can be employed for the synthesis of 3-aminofurans and related heterocycles. researchgate.netresearchgate.net This involves the base-catalyzed intramolecular cyclization of a molecule containing both a nitrile and a group susceptible to nucleophilic attack by the nitrile's α-anion. For the synthesis of a 2-aminofuran-3-carboxylate, a precursor with a nitrile group and an adjacent ester group that can undergo an intramolecular condensation would be required. The initial product of the Thorpe-Ziegler cyclization is a β-enaminonitrile, which is the tautomeric form of the 2-aminofuran ring system.
A modern approach to substituted furans involves the intramolecular ring-opening of aziridines. clockss.orgnih.govnih.govorganic-chemistry.orgyoutube.com In this methodology, a suitably substituted aziridine (B145994) undergoes ring-opening by an internal nucleophile, followed by aromatization to yield the furan ring. For the synthesis of aminofuran derivatives, an aziridine precursor bearing a pendant carbonyl or ester group is typically used. The reaction is often facilitated by a Lewis acid, which activates the aziridine ring towards nucleophilic attack. This method offers a high degree of control over the substitution pattern of the final furan product. For instance, the treatment of unsymmetrical 2,3-disubstituted aziridines with a Lewis acid like titanium tetrachloride (TiCl₄) can lead to ring-opened products. nih.gov A domino reaction involving olefin aziridination followed by intramolecular aziridine ring-opening with an oxygen nucleophile provides a direct route to 2,3-amino-O-heterocycles. nih.gov
| Aziridine Precursor | Lewis Acid | Solvent | Product | Yield (%) |
| N-Tosyl-2-phenyl-3-methylaziridine | TiCl₄ | Dichloromethane | β-Phenethylamine derivative | 63 |
| N-Nosyl-2-phenyl-3-methylaziridine | TiCl₄ | Dichloromethane | β-Phenethylamine derivative | 59 |
| Data from a study on the phenonium-ion-mediated ring-opening of aziridines. nih.gov |
Base-promoted domino reactions provide an efficient pathway to complex molecules from simple starting materials in a single pot. These reactions involve a cascade of transformations, such as Michael additions, cyclizations, and eliminations. While a specific base-promoted domino reaction for the direct synthesis of this compound is not prominently featured in the literature, analogous systems highlight the potential of this strategy. For example, the caesium carbonate-promoted domino reaction of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters with α,β-unsaturated carbonyl compounds leads to the formation of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. This reaction proceeds through a Michael addition followed by lactonization.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials, are a powerful tool in synthetic chemistry. They offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of 2-aminofuran derivatives. A notable example is the three-component synthesis of 2-aminofurans from 2-haloketones, tertiary amines, and an iron salt catalyst. Another approach involves an elemental sulfur-promoted switchable redox condensation reaction between enaminones and methylene (B1212753) nitriles to produce 2-aminofurans.
Isocyanide-Based Multicomponent Additions
Multicomponent reactions (MCRs) involving isocyanides are powerful tools for the rapid construction of complex molecular architectures. In the context of 2-aminofuran synthesis, isocyanide-based MCRs offer a convergent and atom-economical approach.
One notable example involves the one-pot reaction of isocyanides, aromatic aldehydes, and methyl perfluoroalk-2-ynoates at room temperature. researchgate.net This method provides access to perfluoroalkyl-substituted 2-aminofurans in good to excellent yields. researchgate.net The proposed mechanism for this transformation begins with the reaction between the isocyanide and the aldehyde, which, in the presence of a carboxylic acid (often used as a promoter or reactant), can lead to the formation of a nitrilium intermediate. This intermediate is then trapped by the electron-deficient alkyne, leading to a cascade of reactions that ultimately furnishes the furan ring.
Another isocyanide-based three-component reaction for synthesizing highly substituted furan derivatives involves the condensation of isocyanides, 2-arylidenemalononitriles, and benzoyl cyanide under solvent-free and catalyst-free conditions. rsc.org This approach is lauded for its high yields, environmental friendliness, and straightforward product isolation. rsc.org
A further variation employs a scandium triflate (Sc(OTf)₃) mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohols. nih.gov This reaction proceeds smoothly under mild conditions to afford 2-aminobenzofurans in high yields. The proposed mechanism involves the nucleophilic addition of the isocyanide to the o-QM, followed by intramolecular cyclization and isomerization to yield the final product. nih.gov
| Reactants | Reagents/Conditions | Product Type | Yield |
| Isocyanides, Aromatic Aldehydes, Methyl perfluoroalk-2-ynoates | Room Temperature | Perfluoroalkyl-substituted 2-aminofurans | Good to Excellent researchgate.net |
| Isocyanides, 2-Arylidenemalononitriles, Benzoyl Cyanide | Solvent-free, Catalyst-free | Alkylamino aryl furan tricarbonitriles | High rsc.org |
| o-Hydroxybenzhydryl alcohols, p-Nitrophenyl isocyanide | Sc(OTf)₃, 30 min | 2-Aminobenzofurans | Up to 93% nih.gov |
Reactions of α-Bromoacetophenones with Malononitrile
The synthesis of 2-aminofuran-3-carbonitriles can be achieved through the reaction of α-bromoacetophenones with malononitrile. This method represents a classical approach to furan synthesis, relying on the nucleophilic character of the malononitrile anion and the electrophilic nature of the α-bromoacetophenone. The reaction typically proceeds in the presence of a base, which deprotonates the malononitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the α-carbon of the bromoacetophenone in an SN2 fashion, displacing the bromide ion. The resulting intermediate undergoes a subsequent intramolecular cyclization, where the nitrile group participates in the formation of the furan ring, followed by tautomerization to yield the stable 2-aminofuran product. The specific reaction conditions, such as the choice of base and solvent, can influence the reaction efficiency and yield.
Cascade Stetter-γ-Ketonitrile Cyclization
A highly efficient method for the synthesis of 4,5-disubstituted 2-aminofuran-3-carbonitriles utilizes a cascade Stetter-γ-ketonitrile cyclization reaction. lookchem.com This process involves the reaction of aromatic aldehydes with acylidenemalononitriles, catalyzed by N-heterocyclic carbenes (NHCs). lookchem.com The reaction proceeds under mild conditions and provides the desired products in moderate to good yields. lookchem.com
The proposed mechanism begins with the formation of a Breslow intermediate from the reaction of the aldehyde with the NHC catalyst. lookchem.com This intermediate then adds to the acylidenemalononitrile in a Stetter reaction, generating a γ-ketonitrile intermediate. lookchem.com This intermediate can then undergo an intramolecular cyclization, facilitated by a base, to form the furan ring and release the NHC catalyst, thus completing the catalytic cycle. lookchem.com This cascade approach is advantageous as it allows for the formation of multiple bonds in a single synthetic operation.
| Aldehyde | Acylidenemalononitrile | Catalyst/Base | Product | Yield |
| Aromatic Aldehydes | Various | N-Heterocyclic Carbene / Base | 4,5-Disubstituted 2-aminofuran-3-carbonitriles | Moderate to Good lookchem.com |
Reactions of 3-Hydroxy-4H-pyran-4-ones, α-Ketoaldehydes, and Methylene Active Nitriles
The synthesis of polysubstituted 2-aminofurans can also be achieved through a three-component reaction involving 3-hydroxy-4H-pyran-4-ones (such as kojic acid), α-ketoaldehydes, and methylene active nitriles. This methodology provides a straightforward route to highly functionalized furan derivatives. The reaction likely proceeds through an initial condensation between the α-ketoaldehyde and the methylene active nitrile, followed by the involvement of the 3-hydroxy-4H-pyran-4-one, which acts as a key precursor in the furan ring formation. The specific pathway can vary depending on the reactants and conditions, but it generally involves a series of condensation and cyclization steps to construct the furan core.
Elemental Sulfur-Promoted Switchable Redox Condensation of Enaminones with Methylene Nitriles
A novel and versatile method for the synthesis of 2-aminofurans involves an elemental sulfur-promoted switchable redox condensation of enaminones with methylene nitriles. acs.orgnih.govresearchgate.netacs.org This transition-metal-free approach is environmentally friendly and demonstrates broad functional group tolerance. acs.orgnih.govresearchgate.net
In this reaction, enaminones act as dual nucleophiles and react with nitrile acetate (B1210297) via a 3,5-annulation pathway to produce 2-aminofurans. acs.orgnih.govresearchgate.net The reaction is promoted by elemental sulfur, and interestingly, the selectivity can be switched towards the synthesis of 2-aminothiophenes by altering the reaction conditions, specifically by performing the reaction under solvent-free conditions in the presence of a base like DABCO. thieme-connect.com For the synthesis of 2-aminofurans, the reaction is typically carried out in a solvent such as DMF without a base. thieme-connect.com Mechanistic studies suggest that the reaction is not a radical pathway and is unaffected by the presence of oxygen. thieme-connect.com
The scope of this reaction is broad, tolerating a variety of substituents on the enaminones, including halogens, methyl, methoxy (B1213986), nitro, and nitrile groups, affording the corresponding 2-aminofurans in good to high yields (67-84%). acs.org
| Enaminone Substituents | Methylene Nitrile | Promoter/Conditions | Product Type | Yield |
| Halogens, Methyl, Methoxy, Nitro, Nitrile | Nitrile Acetate | Elemental Sulfur / DMF | 3-Aminofurans | 67-84% acs.org |
| Various | Malononitrile, Nitrile Acetate | Elemental Sulfur / DMF (for furans) | 2-Aminofurans | Good thieme-connect.com |
Reductive Approaches
Reduction of Imino Intermediates
Reductive approaches offer another avenue for the synthesis of amines, which can be precursors to or derivatives of this compound. A common strategy involves the reduction of imino intermediates. nih.govroyalsocietypublishing.org Imines, or Schiff bases, are typically formed through the condensation of an aldehyde or ketone with a primary amine. youtube.comlibretexts.org These imine intermediates can then be reduced to the corresponding amines using various reducing agents.
A powerful method for this transformation is reductive amination, where an aldehyde or ketone is treated with an amine in the presence of a reducing agent in a single step. libretexts.org Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org Biological systems also utilize reductive amination, for instance, in the biosynthesis of the amino acid proline, where an internal imine is reduced by NADH. libretexts.org
Another relevant reductive process is the reduction of nitriles and amides using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This allows for the conversion of carboxylic acid derivatives into amines. libretexts.org Furthermore, arylamines are often prepared by the reduction of a nitro group on an aromatic ring, which can be achieved through catalytic hydrogenation or with reagents like iron, zinc, or tin(II) chloride in acidic solution. libretexts.org
In a specific example leading to furan-3(2H)-imine derivatives, α,β-unsaturated ketones react with aniline (B41778) derivatives. royalsocietypublishing.org The proposed mechanism involves an initial 1,4-addition to form a zwitterionic intermediate, which then undergoes hydrogen transfer to produce an enamine. royalsocietypublishing.org Isomerization of the enamine to an imine is followed by an intramolecular nucleophilic attack of a tertiary alcohol onto the carbonyl moiety to form a cyclic hydroxylfurane intermediate. royalsocietypublishing.org Dehydration of this intermediate yields the final furan-3(2H)-imine product. royalsocietypublishing.org
Reduction of Nitro and Azido Derivatives
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can be applied to the preparation of aminofurans. The synthesis of this compound can be envisaged via the reduction of a corresponding methyl 2-nitrofuran-3-carboxylate precursor. While specific literature detailing this exact transformation is not abundant, the general principles of nitro group reduction are well-established. Common methods involve catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective for the reduction of aromatic nitro compounds and could be applicable to nitro-substituted furans.
Similarly, the reduction of an azide (B81097) group provides a clean and efficient route to primary amines. The synthesis of this compound could therefore proceed from a methyl 2-azidofuran-3-carboxylate intermediate. The Staudinger reaction, which involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane, is a mild and widely used method for this transformation. organic-chemistry.org Another common approach is catalytic hydrogenation, which is often effective for the reduction of azides to amines. The choice of reducing agent and conditions would need to be carefully optimized to ensure compatibility with the furan ring and the ester functionality.
Rearrangement Reactions (e.g., from furan-2-carboxylate (B1237412) derivatives)
Rearrangement reactions offer a powerful tool for the synthesis of complex molecules from readily available starting materials. The Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, followed by trapping with a nucleophile, is a well-established method for the synthesis of primary amines. researchgate.netnih.govnih.gov A patented process describes a method for preparing aminofurans via a Curtius rearrangement of dimethyl furan-2,4-dicarboxylate, highlighting the applicability of this reaction to furan systems. google.com In this context, a furan-2,3-dicarboxylic acid derivative could serve as a precursor to this compound. The dicarboxylic acid could be converted to a diacyl azide, which upon rearrangement and subsequent reaction with methanol (B129727), would yield the desired aminofuran product. A study on the Curtius rearrangement of furan-2-carbonyl azide has also demonstrated the in situ generation of a furanyl isocyanate, which can be trapped by various nucleophiles to furnish 2-amido substituted furans. This suggests that a similar strategy starting from a suitable furan-2-carboxylate derivative could be a viable route.
Mitsunobu Reaction-Based Synthesis (e.g., involving α-cyanoketones and ethyl glyoxylate)
The Mitsunobu reaction is a versatile method for the formation of carbon-oxygen, carbon-nitrogen, and other bonds under mild conditions. organic-chemistry.org An efficient synthesis of 3-aminofuran-2-carboxylate esters has been developed utilizing a Mitsunobu reaction between an α-cyanoketone and ethyl glyoxylate (B1226380). This reaction proceeds to form a vinyl ether intermediate, which subsequently undergoes cyclization upon treatment with a base such as sodium hydride to afford the 3-aminofuran product. A one-pot procedure combining the Mitsunobu reaction and the cyclization step has also been reported to provide the desired aminofuran in comparable yields. This methodology is particularly useful for the synthesis of 5-alkyl, 5-aryl, and 4,5-fused bicyclic furans.
| Starting Materials | Reagents | Product | Yield |
| α-Cyanoketone, Ethyl Glyoxylate | 1. DEAD, PPh₃; 2. NaH | 3-Aminofuran-2-carboxylate ester | Good |
| α-Cyanoketone, Ethyl Glyoxylate | One-pot: DEAD, PPh₃, NaH | 3-Aminofuran-2-carboxylate ester | Comparable |
Radical Reactions (e.g., ynamides with cyclic α-dicarbonyl radicals)
Radical reactions have emerged as powerful tools for the construction of complex cyclic systems. A novel approach to the synthesis of persubstituted 2-aminofurans involves the Mn(OAc)₃/Cu(OAc)₂-mediated reaction between ynamides and cyclic α-dicarbonyl radicals. nih.govacs.org This one-pot transformation proceeds through the addition of the α-dicarbonyl radical to the ynamide, followed by oxidation to a ketene-iminium intermediate and subsequent polar cyclization. nih.govacs.org This method represents the first radical-based route for the synthesis of furans from ynamides and provides access to original, highly substituted 2-aminofuran structures in good to excellent yields. nih.govacs.org
| Reactants | Mediators | Key Intermediates | Product | Yield |
| Ynamide, Cyclic α-dicarbonyl compound | Mn(OAc)₃, Cu(OAc)₂ | α-Dicarbonyl radical, Ketene-iminium | Persubstituted 2-aminofuran | Good to Excellent |
Oxidative Coupling Reactions
Oxidative coupling reactions provide a direct and atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for the direct synthesis of this compound via oxidative coupling are not extensively documented, the general strategy holds promise. For instance, biomimetic oxidative coupling of benzylamines and 2-aminophenols has been shown to produce benzoxazoles, demonstrating the feasibility of forming heterocyclic rings through such pathways. nih.gov The development of a suitable oxidative coupling reaction for the synthesis of 2-aminofurans would likely involve the coupling of a suitably functionalized amine with a furan precursor under oxidative conditions, potentially catalyzed by a transition metal.
Palladium-Catalyzed Cycloisomerizations Utilizing Hypervalent Iodine Compounds
Palladium-catalyzed reactions are at the forefront of modern organic synthesis. A notable method for the synthesis of 2-aminofurans involves the palladium-catalyzed cycloisomerization of homoallenyl amides. organic-chemistry.org This approach can be finely tuned to achieve acetoxylative, alkoxylative, and hydroxylative cycloisomerizations by using hypervalent iodine compounds as oxidants, leading to a variety of polysubstituted 2-aminofurans in good yields at room temperature. acs.org The ability to generate different products from the same starting material by adjusting the reaction conditions makes this a particularly attractive and versatile synthetic strategy. acs.org
| Substrate | Catalyst | Oxidant | Product Type |
| Homoallenyl amide | Palladium(II) acetate | Phenyliodine diacetate | Acetoxylated 2-aminofuran |
| Homoallenyl amide | Palladium(II) acetate | Phenyliodine bis(trifluoroacetate) | Hydroxylated 2-aminofuran |
| Homoallenyl amide | Palladium(II) acetate | Iodosylbenzene (in alcohol) | Alkoxylated 2-aminofuran |
Principles of Green Chemistry in Aminofuran Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgnih.gov In the context of aminofuran synthesis, several of the discussed methodologies can be evaluated through a green chemistry lens.
Atom Economy: Multi-component reactions, such as the one described for the synthesis of 2-aminofuran derivatives from an aldehyde, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and cyclohexyl isocyanide in water, often exhibit high atom economy as most of the atoms from the starting materials are incorporated into the final product. researchgate.net
Use of Safer Solvents: The aforementioned multi-component reaction also highlights the use of water as a green solvent, avoiding the need for toxic and environmentally harmful organic solvents. researchgate.net
Catalysis: The use of catalytic methods, such as palladium-catalyzed cycloisomerizations and radical reactions, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. nih.govorganic-chemistry.org
Renewable Feedstocks: The synthesis of furan derivatives from biomass is a key area of green chemistry research. rsc.org Developing synthetic routes to this compound that start from bio-based furan platform chemicals would significantly enhance the sustainability of its production.
Reduction of Derivatives: One-pot reactions, like the Mitsunobu-based synthesis followed by cyclization, reduce the number of synthetic steps and the need for isolation and purification of intermediates, thereby minimizing waste and resource consumption.
By prioritizing these principles, future research can lead to more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.
Atom Economy in Synthetic Protocols
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Syntheses with high atom economy are characterized by the incorporation of the maximum number of atoms from the starting materials into the final product, thereby minimizing waste. nih.gov
Historically, some synthetic routes to aminofurans have suffered from low atom economy due to processes like bromination and dehalogenation, which generate significant waste. google.com Modern approaches seek to overcome these limitations. For instance, an atom-economic approach to α-(hetero)aryl-substituted furan derivatives has been developed using renewable furanic platform chemicals. nih.gov This method utilizes [2+2+2] and [4+2] cycloaddition reactions, which are inherently atom-economical, to construct the furan ring system. nih.gov Another strategy involves the rearrangement of furan-2-carboxylate derivatives, which can also offer a more atom-economical pathway to 2-aminofurans compared to multi-step syntheses involving protecting groups and heavy metals. google.comresearchgate.net
The table below summarizes different synthetic approaches and their implications for atom economy.
| Synthetic Approach | Key Features | Atom Economy | Reference |
| Cycloaddition Reactions | Utilizes renewable furanic platform chemicals; [2+2+2] and [4+2] cycloadditions. | High | nih.gov |
| Rearrangement of Furan-2-carboxylates | Involves rearrangement of a pre-existing furan ring. | Potentially High | researchgate.net |
| Traditional Multi-step Synthesis | Often involves bromination, dehalogenation, and use of protecting groups. | Low | google.com |
Solvent-Free Reaction Conditions
Solvent-free reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. One notable example is the treatment of 2-arylacetonitriles with triflic acid under solvent-free conditions to produce cyclodimeric 3-aminoisoquinolines and other nitrogen-containing heterocycles. While not directly producing this compound, this demonstrates the feasibility of complex cyclization reactions without a solvent.
Metal-Free Catalytic Approaches
The use of transition metals in catalysis, while often effective, can lead to concerns about cost, toxicity, and contamination of the final product. Consequently, there is a growing interest in developing metal-free catalytic systems.
A notable metal-free method for the synthesis of benzofurans involves the intramolecular cyclization of o-bromobenzylketones promoted by potassium t-butoxide. nih.gov This approach offers a wide substrate tolerance and produces substituted benzofurans in moderate to good yields. nih.gov Furthermore, a novel method for synthesizing tetrasubstituted furans from α-hydroxy ketones and cyano compounds proceeds under base-catalyzed conditions, completely avoiding the need for expensive metal catalysts. nih.gov This reaction is praised for its mild conditions, high yields, and good functional group tolerance. nih.gov
The development of such metal-free methods is a significant step towards more sustainable and cost-effective production of furan derivatives. nih.gov
Eco-Friendly and Sustainable Procedures
Eco-friendly and sustainable procedures encompass a broad range of practices aimed at minimizing the environmental footprint of chemical synthesis. This includes the use of recyclable catalysts, aqueous reaction media, and the avoidance of hazardous reagents.
An efficient and environmentally friendly synthesis of imidazo[1,2-a]pyridines utilizes a recyclable bimetallic Cu-Mn spinel oxide catalyst in an aqueous medium. This domino three-component coupling reaction followed by cycloisomerization highlights the potential for using water as a green solvent. Another example is the development of a facile protocol for synthesizing 2-arylimidazo[1,2-a]pyridines using DBU as a catalyst in aqueous ethanol (B145695) at room temperature. This method boasts a broad substrate scope, short reaction times, and high to moderate yields.
The quest for environmentally friendly syntheses also drives the development of methods that avoid hazardous intermediates. For instance, a method for preparing aminofurans via a Curtius rearrangement of dimethyl furan-2,4-dicarboxylate using (PhO)2P(O)N3 is considered unsuitable for industrial applications due to the highly explosive nature of organic azides. google.com This underscores the importance of considering the entire lifecycle and safety profile of a synthetic route when evaluating its sustainability.
Optimization of Synthetic Reaction Parameters and Conditions
The efficiency and selectivity of a chemical reaction are highly dependent on various parameters. Careful optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.
Substrate Scope and Functional Group Compatibility
The substrate scope of a synthetic method defines the range of starting materials that can be effectively used to produce the desired product. A broad substrate scope is highly desirable as it allows for the synthesis of a diverse library of compounds.
For instance, in the synthesis of 2-aminobenzofurans via a [4 + 1] cycloaddition, a wide range of o-hydroxybenzhydryl alcohols with both electron-donating and electron-withdrawing substituents on the phenol (B47542) ring were well-tolerated, affording products in good to excellent yields. nih.gov Similarly, a variety of phenylisocyanides with electron-withdrawing groups were successfully converted to the corresponding products. nih.gov The synthesis of 5-substituted 3-aminofuran-2-carboxylate esters has been achieved for 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. nih.gov
The table below illustrates the substrate scope for the synthesis of various furan derivatives.
| Reaction Type | Tolerated Substituents | Reference |
| [4 + 1] Cycloaddition for 2-Aminobenzofurans | Electron-donating and electron-withdrawing groups on the phenol ring of o-hydroxybenzhydryl alcohols; Phenylisocyanides with electron-withdrawing groups. | nih.gov |
| Synthesis of 5-Substituted 3-Aminofuran-2-carboxylate Esters | 5-alkyl, 5-aryl, and 4,5-fused bicyclic systems. | nih.gov |
| Synthesis of Imidazo[1,2-a]pyridines | Various aldehydes and phenyl acetylenes with 3-methyl 2-aminopyridine. | researchgate.net |
Functional group compatibility is another critical factor. A robust synthetic method should be compatible with a wide range of functional groups present on the substrates, avoiding the need for protection and deprotection steps.
Catalyst Selection and Loading
The choice of catalyst and its loading are pivotal in determining the outcome of a reaction. Different catalysts can lead to different products or varying levels of efficiency.
In the synthesis of furan derivatives, both metal-based and metal-free catalysts have been employed. For example, in the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was found to be the most efficient oxidant among the tested silver(I) reagents. scielo.br The optimization of catalyst loading is also crucial. For the synthesis of 2,5-disubstituted furan-3-carboxylates, increasing the loading of Ag2CO3 improved the product ratio, with 0.5 equivalents providing the desired product as the sole isomer in 83% yield. researchgate.net In another instance, the preparation of cis-4-aminotetrahydrofuran-2-carboxylic esters utilized a rhodium catalyst, with a preferred loading of 1-5% of the precious metal on the support material. google.com The total amount of catalyst used was in the range of 0.5-5% by weight relative to the starting material. google.com
The following table provides examples of catalyst selection and loading in furan synthesis.
| Product | Catalyst | Optimal Loading | Reference |
| 2,5-Disubstituted furan-3-carboxylates | Ag2CO3 | 0.5 equivalents | researchgate.net |
| Dihydrobenzofuran neolignans | Ag2O | 0.5 equivalents | scielo.br |
| cis-4-Aminotetrahydrofuran-2-carboxylic esters | Rh/C or Rh/Alox | 1-5% on support | google.com |
| Furan-3-carbonitriles | CuCN | 10 mol% | nih.gov |
The continuous development of new catalytic systems and the careful optimization of reaction conditions are paving the way for more efficient, selective, and sustainable methods for the synthesis of this compound and its valuable derivatives.
Solvent Optimization for Reaction Rate and Yield
The choice of solvent is a critical parameter in the synthesis of furan derivatives, profoundly influencing reaction rates, yields, and even the chemical nature of the final product. rsc.org Solvents can alter reaction outcomes by directly participating in reaction steps, modifying catalyst activity, or differentially stabilizing reactants, transition states, and products. rsc.org
The polarity of the solvent plays a significant role in furan synthesis. For reactions like the Paal-Knorr synthesis, polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), alcohols, and water are often preferred because they effectively solubilize reactants and stabilize key intermediates. derbytelegraph.co.uk In other syntheses, like the Feist-Bénary pathway, the interplay between the chosen base and the solvent is crucial for controlling reactivity. derbytelegraph.co.uk The selection of an appropriate solvent can also be vital for purification, influencing the effectiveness of extraction, distillation, or chromatography methods used to isolate the pure furan compound. derbytelegraph.co.uk
Research into the synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural (B1680220) (HMF) derivatives demonstrates how solvent choice can selectively direct the reaction toward different products. In one study, the reaction of 5-hydroxymethylfurfural oxime (HMFO) over a Cu(OAc)₂/TS-1 catalyst yielded entirely different compounds based on the solvent used. rsc.orgrsc.org Using acetonitrile (B52724) as the solvent resulted in a 92.8% yield of 5-hydroxymethyl-2-furancarbonitrile (HMFC), whereas switching the solvent to isopropanol (B130326) led to a 90.7% yield of 5-hydroxymethyl-2-furfuramide (HMFA). rsc.orgrsc.org
| Solvent | Temperature | Product | Yield |
|---|---|---|---|
| Acetonitrile | 60 °C | 5-hydroxymethyl-2-furancarbonitrile (HMFC) | 92.8% |
| Isopropanol | 95 °C | 5-hydroxymethyl-2-furfuramide (HMFA) | 90.7% |
Furthermore, in the context of cyclization reactions to form aminofurans, a range of solvents have been identified as effective, including methanol, ethanol, isopropanol, acetonitrile, toluene, and chlorobenzene. google.com The screening of solvents is a foundational step, as an improper choice can lead to significantly diminished yields or a complete failure of the reaction. scribd.comresearchgate.net
Control over Regioselectivity and Stereoselectivity
Controlling the precise spatial arrangement of atoms—regioselectivity (where substituents attach) and stereoselectivity (the 3D orientation of atoms)—is paramount in synthesizing complex molecules like substituted aminofurans.
A multicomponent reaction strategy has been successfully employed to prepare methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates with generally high regioselectivity. nih.gov This method, involving the addition of an isocyanide to a 4-oxo-2-butynoate in the presence of an aldehyde, achieves cycloaddition regioselectivity often exceeding 95%. nih.gov However, this selectivity can decrease if an electron-rich substituent is present on the butynoate starting material. nih.gov
The inherent reactivity of the furan ring can also be used to direct substitution. For instance, electrophilic substitution on 2-aminofuran typically occurs at the 5-position of the ring. researchgate.net If this position is already blocked by a substituent, the reaction is redirected to the 3-position, providing a reliable method for controlling the regiochemical outcome. researchgate.net Various catalytic systems have also been developed to achieve regioselective furan synthesis. organic-chemistry.org
Stereoselectivity is often controlled by the reaction conditions and the nature of the substrate. In the reduction of furan rings, for example, specific conditions can favor certain stereoisomers. The reduction of 2-substituted furans can deliver tetrahydrofuran (B95107) products with high trans-diastereoselectivities. acs.org The choice of acid strength in these reductions can selectively produce either a partially reduced 2,5-dihydrofuran (B41785) or a fully reduced tetrahydrofuran, demonstrating precise control over the reaction's progression and stereochemical outcome. acs.org
Strategies for Yield Enhancement
Maximizing the yield of the desired product is a central goal of synthetic chemistry, achieved by meticulously optimizing all reaction variables. Strategies often involve the use of catalysts, careful control of reaction conditions, and process streamlining.
The addition of catalytic promoters can significantly improve reaction yields. For example, in certain reactions for synthesizing pyridines from cyclic amines, adding catalytic amounts of lanthanum triflate was found to enhance the yield. nih.gov Similarly, using benzoic acid as an additive under microwave irradiation can shorten reaction times and improve yields of pyridine (B92270) derivatives. nih.gov The amount of catalyst used is also critical; studies on the synthesis of 5-hydroxymethylfurfural oxime (HMFO) showed that using a sufficient quantity of the TS-1 catalyst was key to achieving a high yield of 97.9% by minimizing non-catalytic side reactions. rsc.org
Reaction conditions must be precisely controlled. Maintaining anhydrous (water-free) conditions is often vital to prevent unwanted side reactions that can consume starting materials and lower the yield of the target compound. derbytelegraph.co.uk The duration of the reaction is another key parameter; extended reaction times can sometimes lead to the formation of by-products, which complicates purification and reduces the isolated yield of the pure product. biotage.com
Considerations for Industrial Scale Synthesis and Economic Viability
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges where cost, safety, efficiency, and environmental impact are paramount. A process that is feasible in the lab may be entirely uneconomical for large-scale production. google.com
Key factors that render a synthesis route unsuitable for industrial application include:
Low Atom Economy : Processes involving steps like bromination followed by dehalogenation generate significant waste and have poor atom economy. google.com
Use of Hazardous Reagents : Reagents such as organic azides (e.g., diphenylphosphoryl azide, DPPA) are often avoided in industrial settings due to their highly explosive nature. google.comgoogle.com
Expensive or Difficult-to-Handle Reagents : The use of strong bases like n-butyllithium, which requires cryogenic temperatures, or heavy metals like zinc and copper, adds significant cost and complexity. google.comgoogle.com
Protecting Groups : Syntheses that require the addition and subsequent removal of protecting groups are less efficient, adding steps and generating more waste. google.com
Waste Generation : Processes that produce significant amounts of waste, such as phosphate (B84403) by-products, are less environmentally and economically favorable. google.com
Modern industrial chemistry prioritizes "green" and economically viable methods. An ideal industrial process uses cheap, readily available raw materials and proceeds with high yield and purity to minimize the need for complex and costly purification steps. google.comgoogle.com The development of continuous-flow, gas-phase reactions is one such advancement. For instance, a continuous-flow synthesis of 2-acetyl furan over a simple ZrO₂ catalyst was shown to have a much lower E-factor (a measure of waste produced per kilogram of product) than traditional batch processes, making it a more sustainable and economically attractive option. rsc.org The ultimate goal is to develop robust, safe, and cost-effective methods that can be implemented on an industrial scale. google.com
Reactivity and Transformations of Methyl 2 Aminofuran 3 Carboxylate
Reactions Involving the Amino Group
The primary amino group at the C-2 position of the furan (B31954) ring is a key site of reactivity, readily participating in a variety of transformations, including condensation reactions, N-substitutions, and the construction of fused heterocyclic systems.
Nucleophilic Reactivity and Condensation Reactions (e.g., Schiff Base Formation)
The amino group of methyl 2-aminofuran-3-carboxylate exhibits nucleophilic character, enabling it to react with electrophilic partners. A prominent example of this reactivity is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a fundamental transformation in organic chemistry, providing a pathway to a diverse range of other compounds and is often a crucial step in the synthesis of more complex heterocyclic systems.
N-Substitution Reactions (e.g., Alkylation, Acylation)
The nitrogen atom of the amino group can be substituted through alkylation and acylation reactions.
N-Alkylation: While direct N-alkylation of aminofurans can be challenging, methods for the N-alkylation of amino esters have been developed. These reactions introduce an alkyl group onto the nitrogen atom, modifying the compound's steric and electronic properties.
N-Acylation: The amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. For instance, acylation of a similar compound, alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, with chloroacetyl chloride in the presence of a base like triethylamine (B128534) proceeds smoothly at room temperature. researchgate.net This reaction introduces an acyl group, which can serve as a precursor for further transformations or as a key structural motif in biologically active molecules.
Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both an amino group and a reactive furan ring, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the amino group in a cyclization cascade.
Furo[2,3-b]pyridines: Several synthetic routes to furo[2,3-b]pyridines utilize 2-aminofuran derivatives. One common strategy involves the reaction of the aminofuran with a 1,3-dicarbonyl compound or its equivalent. For example, 3-amino-furo[2,3-b]pyridines can be synthesized and subsequently transformed into other derivatives. nih.gov Another approach involves the intramolecular cyclization of appropriately substituted furan precursors. researchgate.net General methods for synthesizing the furo[2,3-b]pyridine (B1315467) core include nucleophilic aromatic substitution on 2-halopyridines followed by ring closure. nih.gov
Furo[2,3-d]pyrimidines: The reaction of 2-aminofurans with various reagents can lead to the formation of the furo[2,3-d]pyrimidine (B11772683) scaffold. For example, treatment of 2-aminofuran-3-carbonitriles with triethylorthoformate and subsequently with semicarbazide (B1199961) hydrochloride can lead to furo[2,3-d]pyrimidine derivatives. researchgate.net The amino group acts as a nucleophile, attacking a suitable electrophile to initiate the cyclization process that forms the pyrimidine (B1678525) ring fused to the furan.
Furo[3,2-b]thiazines and Furo[2,3-d]thiazoles: The reactivity of 2-aminofurans extends to the formation of sulfur-containing fused systems. Although specific examples starting from this compound are not prevalent in the reviewed literature, the formation of furo[3,2-b]thiazines and furo[2,3-d]thiazoles from 2-aminofuran precursors has been described as a general transformation. researchgate.net This typically involves reaction with a reagent that can provide the sulfur atom and the remaining atoms of the thiazine (B8601807) or thiazole (B1198619) ring. For instance, the synthesis of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety has been reported. nih.gov
Reactions Involving the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of both an electron-donating amino group and an electron-withdrawing carboxylate group influences the regioselectivity and reactivity of these transformations.
Electrophilic Aromatic Substitution Reactions
Furan generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). numberanalytics.com The amino group at the C-2 position is a strong activating group and directs incoming electrophiles to the C-5 position. The electron-withdrawing methyl carboxylate at C-3 deactivates the ring, particularly at the C-4 position. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C-5 position. Common electrophilic substitution reactions include nitration, halogenation, and acylation. numberanalytics.comlibretexts.org For instance, C-acylation of 2-methylfuran (B129897) has been achieved using N-acylbenzotriazoles in the presence of a Lewis acid. core.ac.uk
Nucleophilic Addition and Substitution Reactions
Nucleophilic substitution on an unsubstituted furan ring is generally difficult due to the electron-rich nature of the ring. quimicaorganica.org However, the presence of a strong electron-withdrawing group can facilitate nucleophilic attack. edurev.in In this compound, the methyl carboxylate group at the C-3 position can enhance the electrophilicity of the furan ring, potentially allowing for nucleophilic reactions. Nucleophilic substitution reactions on furan rings often require harsh conditions or the presence of activating groups. For instance, 2-halofurans can react with nucleophiles, and this reactivity is enhanced by the presence of electron-withdrawing groups on the ring. edurev.in
Cycloaddition Reactions (e.g., Diels-Alder Type, Intramolecular Diels-Alder Furan (IMDAF))
The furan ring, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. psu.eduwikipedia.org The reactivity of the furan is often lower than that of acyclic dienes due to the energy required to overcome its aromatic stability. psu.edu However, the presence of an electron-donating group, such as the amino group at the C2 position in this compound, enhances the electron density of the furan ring, making it a more effective diene for reactions with electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. researchgate.net
In a notable example of intermolecular cycloaddition, unstable 2-aminofurans, generated in situ, can be trapped by various dienophiles. rsc.org This forms the basis for a multicomponent tandem [4+1]–[4+2] cycloaddition to produce highly substituted anilines, where the 2-aminofuran acts as the diene in the [4+2] step. rsc.org
The Intramolecular Diels-Alder Furan (IMDAF) reaction is a powerful strategy for constructing complex polycyclic systems in a single step with high regio- and stereoselectivity. researchgate.netbeilstein-journals.org In this reaction, the furan diene and the dienophile are part of the same molecule, connected by a tether. researchgate.net The reaction's success depends on factors like the nature of the substituents on the furan and the dienophile, the length and composition of the tether, and the reaction conditions (e.g., thermal, high pressure, Lewis acid catalysis). psu.eduresearchgate.net For 2-amidofurans, the IMDAF reaction is often reversible, but the formation of stable products can drive the equilibrium forward. beilstein-journals.org These reactions are pivotal in the synthesis of natural products and provide access to versatile nitrogen-containing tricyclic structures. researchgate.netbeilstein-journals.org
Table 1: Examples of Cycloaddition Reactions with Furan Derivatives
| Reaction Type | Furan Derivative | Reactant(s) | Key Conditions | Product Type | Citation |
|---|---|---|---|---|---|
| Intermolecular Diels-Alder | In situ generated 2-aminofurans | Isocyanides, α,β-unsaturated carbonylic compounds, dienophiles | Yttrium triflate catalysis | Polysubstituted anilines | rsc.org |
| IMDAF | N-allyl-2-amidofurans | Intramolecular alkene | Thermal or Lewis acid activation | Nitrogen-containing tricyclic systems | researchgate.net |
| Tandem Acylation/IMDAF | Aminofurans | Maleic anhydride (B1165640) | Green solvents (e.g., oleic acid) | Tricyclic epoxyisoindole-7-carboxylic acids | beilstein-journals.org |
| Intermolecular Diels-Alder | 6,7-Dehydrobenzofuran (an aryne) | 2-Substituted furans | Metal-halogen exchange | Polycyclic adducts | nih.gov |
Oxidation Reactions of the Furan Ring
The oxidation of the furan ring is a versatile synthetic transformation that can lead to a variety of valuable products, such as 1,4-dicarbonyl compounds or their derivatives. researchgate.net The outcome of the oxidation depends significantly on the oxidizing agent used and the substitution pattern on the furan ring. researchgate.net For 2-substituted furans, a common transformation involves conversion into 4-oxo-2-alkenoic acids. capes.gov.br
In the context of furan derivatives with a β-ketoester group at the 2-position, oxidative ring-opening can be achieved using Mn(III)/Co(II) catalysts under an oxygen atmosphere. nih.gov This process is believed to proceed through an endoperoxide intermediate, which subsequently opens to yield a 1,4-dicarbonyl moiety. nih.gov The presence of the amino and carboxylate groups on this compound will influence the susceptibility of the ring to oxidation and the nature of the resulting products. For instance, oxidation of 2-methyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid yields the corresponding sulfone, indicating that substituents can be modified while the ring remains intact under specific oxidative conditions. researchgate.net
Table 2: Furan Ring Oxidation Reactions
| Furan Substrate | Oxidizing System | Product Type | Citation |
|---|---|---|---|
| 2-Substituted furans | NBS, then NaClO₂ | 4-Oxo-2-alkenoic acids | capes.gov.br |
| Furans with 2-(β-ketoester) group | Mn(III)/Co(II), O₂ | 1,4-Dicarbonyl compounds | nih.gov |
| General furan derivatives | Various oxidizing reagents | 1,4-Dicarbonyls, carboxylic acids, pyranones, butenolides | researchgate.net |
Ring Opening Reactions
The furan ring can undergo cleavage under various conditions, providing access to linear compounds with diverse functionalities. rsc.org This ring-opening is a key strategy in organic synthesis. rsc.org For derivatives of 2-aminofuran, such as 2-amino-4,5-dihydro-3-furancarbonitriles, thermal treatment with carboxylic acids can induce a ring-opening reaction to produce 2-cyanobutanamide derivatives. researchgate.net This demonstrates that the C-O bond of the furan ring can be cleaved under solvent-free thermal conditions. researchgate.net
Acid-catalyzed ring-opening reactions are also known. For example, treating 2-tosylaminobenzylfurans with ethanolic HCl can lead to indole (B1671886) derivatives, where the furan ring serves as a precursor to a carbonyl group in the final product. researchgate.net The inherent strain in small heterocycles like aziridines makes them prone to ring-opening, a principle that can be conceptually extended to the reactivity of the furan ring under specific activating conditions. clockss.org In some cases, ring-opening can be part of a larger synthetic sequence, such as a ring-opening-reclosing strategy to achieve homologation. nih.gov
Reactions Involving the Carboxylate Group
Ester Hydrolysis and Transesterification
The methyl carboxylate group of this compound is susceptible to standard ester transformations, namely hydrolysis and transesterification.
Ester Hydrolysis is the conversion of an ester to its corresponding carboxylic acid and alcohol. unizin.org This reaction can be catalyzed by either acid or base. unizin.orgck12.org Under acidic conditions (e.g., using H₂SO₄), the reaction is reversible. ck12.org Under basic conditions, using a strong base like sodium hydroxide (B78521) (saponification), the ester is irreversibly hydrolyzed to form the salt of the carboxylic acid, which can then be protonated in a separate step to yield the free acid. ck12.org The hydrolysis of amino acid methyl esters to their corresponding zwitterionic amino acids at physiological pH can lead to a significant change in the pKa of the amino group, a principle relevant to the 2-amino group in the title compound. rsc.org
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can also be performed under either acidic or basic conditions. masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid or base catalyst would lead to the formation of Ethyl 2-aminofuran-3-carboxylate. masterorganicchemistry.com The reaction is an equilibrium process, and using the desired alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.com
Table 3: Reactions of the Ester Group
| Reaction | Reagents | Product | Citation |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, Strong Acid (e.g., H₂SO₄) | 2-Aminofuran-3-carboxylic acid + Methanol (B129727) | unizin.orgck12.org |
| Base-Promoted Hydrolysis (Saponification) | 1. Strong Base (e.g., NaOH) 2. Acid Workup | 2-Aminofuran-3-carboxylic acid + Methanol | ck12.org |
| Acid-Catalyzed Transesterification | R'OH (excess), Strong Acid | Alkyl 2-aminofuran-3-carboxylate + Methanol | masterorganicchemistry.com |
| Base-Catalyzed Transesterification | R'O⁻ (e.g., NaOR'), R'OH | Alkyl 2-aminofuran-3-carboxylate + Methanol | masterorganicchemistry.com |
Condensation Reactions
The carboxylate group, either as the initial ester or as the carboxylic acid derived from hydrolysis, can participate in condensation reactions to form new bonds, most commonly an amide bond.
The direct reaction of an ester with an amine to form an amide, known as aminolysis, is possible but often requires harsh conditions because the alkoxy group is a poor leaving group. chemistrysteps.com A more common approach involves first hydrolyzing the ester to the carboxylic acid. The resulting acid can then be coupled with an amine to form an amide. unizin.orgck12.org This direct condensation is often difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate the formation of the amide bond under milder conditions. libretexts.org
Analogous compounds like Methyl 2-aminothiophene-3-carboxylate are used in condensation reactions with reagents like formamide (B127407) to synthesize fused heterocyclic systems such as thieno[2,3-d]pyrimidin-4(3H)one. sigmaaldrich.com This suggests that this compound could similarly serve as a precursor for furo[2,3-d]pyrimidine derivatives through condensation and cyclization pathways.
Cascade and Domino Reaction Pathways
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. wikipedia.orgyoutube.com These reactions enhance synthetic efficiency by reducing waste, time, and resources. wikipedia.org
This compound and related 2-aminofurans are excellent candidates for initiating cascade sequences. A prime example is a tandem [4+1]–[4+2] cycloaddition catalyzed by yttrium triflate. rsc.org In this process, an isocyanide and an α,β-unsaturated carbonyl compound first undergo a [4+1] cycloaddition to form an unstable 2-aminofuran intermediate in situ. This intermediate is immediately trapped by a dienophile present in the reaction mixture via an intermolecular Diels-Alder [4+2] cycloaddition, leading to complex, polysubstituted anilines in a single, highly convergent operation. rsc.org
Another type of cascade involves an acylation followed by an intramolecular Diels-Alder (IMDAF) reaction. beilstein-journals.org For instance, the reaction of an aminofuran with maleic anhydride first involves the rapid formation of an amide intermediate by the opening of the anhydride ring. This is followed by a slower, intramolecular cyclization (IMDAF) to yield a complex tricyclic product. beilstein-journals.org Such pathways, where the functionality formed in one step is the reactant for the next, are hallmarks of cascade chemistry and are instrumental in the efficient synthesis of complex molecules. wikipedia.orgnih.gov
Derivatization and Structural Modification Strategies
Synthesis of Substituted Methyl 2-aminofuran-3-carboxylate Derivatives
The synthesis of substituted derivatives of this compound is a key strategy to expand its chemical space. Various synthetic methodologies have been developed to introduce a wide range of substituents onto the furan (B31954) ring, leading to a diverse library of compounds.
One efficient method for preparing 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions. nih.gov This reaction produces a vinyl ether, which upon treatment with sodium hydride, cyclizes to form the desired 3-aminofuran. nih.gov This approach is particularly useful for synthesizing 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. nih.gov A one-pot procedure combining the Mitsunobu reaction and subsequent cyclization has also been developed, offering comparable yields. nih.gov
Another approach involves a cascade β-metalation/addition/cyclization reaction promoted by lithium diisopropylamide (LDA). researchgate.net This method allows for the construction of 3-amino furans from enaminones and aldehydes, tolerating a broad range of substituents and providing polysubstituted furans in moderate to excellent yields. researchgate.net Furthermore, an atom-economical synthesis of 3-aminofurans has been reported through a conjugate addition of alcohols to alkynenitriles with electron-withdrawing groups, followed by a modified Thorpe-Ziegler cyclization. researchgate.net
A modular synthetic strategy has also been outlined for preparing C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com This three-step process begins with the installation of an 8-aminoquinoline (B160924) (8-AQ) directing group, followed by a C–H arylation, and concludes with a transamidation to yield a diverse set of products. mdpi.com
| Starting Materials | Reaction Conditions | Product Type | Reference |
| α-cyanoketone, ethyl glyoxylate | Mitsunobu reaction, then NaH | 5-alkyl-, 5-aryl-, 4,5-fused bicyclic 3-aminofurans | nih.gov |
| Enaminones, aldehydes | LDA | Polysubstituted 3-amino furans | researchgate.net |
| Alkynenitriles, alcohols | Conjugate addition, Thorpe-Ziegler cyclization | 3-Aminofurans | researchgate.net |
| Benzofuran-2-carboxylic acid | 8-AQ installation, C–H arylation, transamidation | C3-substituted benzofuran-2-carboxamides | mdpi.com |
Functional Group Interconversions on the Furan Ring and its Substituents
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.ukslideshare.net These reactions are crucial for modifying the properties of this compound and its derivatives.
The amino and ester groups of this compound are prime targets for FGI. The amino group can be acylated to form amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by reaction with different amines. researchgate.net For instance, the synthesis of elaborate benzofuran-2-carboxamide derivatives has been achieved through a combination of C–H arylation and transamidation chemistry. mdpi.com
Reductions and oxidations are also common FGI strategies. imperial.ac.uk For example, the ester can be reduced to an alcohol. The choice of reducing agent is critical for selectivity, with reagents like lithium aluminium hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H) being commonly employed for ester reductions. imperial.ac.uk
| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |
| Ester | Hydrolysis | Acid or base | Carboxylic acid |
| Ester | Amidation | Amine, coupling agent | Amide |
| Ester | Reduction | LiAlH4, DIBAL-H | Alcohol |
| Amine | Acylation | Acyl chloride, anhydride (B1165640) | Amide |
Isosteric Replacements (e.g., Thiophene (B33073) Analogs)
Isosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com A common isosteric replacement for the furan ring in this compound is the thiophene ring. researchgate.netnih.gov
Thiophene derivatives are considered privileged structures in drug design due to their presence in numerous anti-inflammatory drugs. researchgate.net The synthesis of 3-aminothiophene-2-carboxylates can be achieved through methods analogous to their furan counterparts, such as the conjugate addition of thiols to alkynenitriles followed by cyclization. researchgate.net These thiophene analogs often exhibit interesting biological activities. For example, several 2-aminothiophene-3-carboxylic acid ester derivatives have shown selective cytostatic effects against certain cancer cell lines. nih.gov
The rationale behind this isosteric replacement lies in the similarities in size and electronics between the furan and thiophene rings. However, the presence of the sulfur atom in thiophene can lead to different metabolic pathways and receptor interactions compared to the oxygen atom in furan. Other heterocycles like oxazoles and oxadiazoles (B1248032) have also been used as bioisosteres for amide bonds within derivatives to improve properties like membrane permeability and metabolic stability. nih.gov
| Original Moiety | Isosteric Replacement | Rationale | Reference |
| Furan ring | Thiophene ring | Similar size and electronics, potential for altered biological activity and metabolism | researchgate.netnih.gov |
| Amide bond | Oxazole, Oxadiazole | Improved metabolic stability and membrane permeability | nih.gov |
Rational Design of Analogues with Enhanced Metabolic Stability
Rational drug design aims to create new molecules with specific biological activities based on the understanding of the target's structure and function. A key aspect of this is optimizing the metabolic stability of a compound to ensure it remains in the body long enough to exert its therapeutic effect. researchgate.net
For derivatives of this compound, strategies to enhance metabolic stability often involve modifying sites on the molecule that are susceptible to metabolism by enzymes like cytochrome P450s. cambridgemedchemconsulting.com This can include blocking metabolically labile positions with groups that are resistant to oxidation, such as fluorine atoms or by replacing a metabolically weak group with a more stable one. For instance, replacing a methoxy (B1213986) group, which can be demethylated, with an alkyl group or a cyclic structure can improve metabolic stability. cambridgemedchemconsulting.com
Computational methods, such as docking studies, can be employed to predict how a molecule will bind to a target enzyme and to identify potential sites of metabolism. researchgate.net This information can then guide the design of new analogs with improved metabolic profiles. nih.gov For example, introducing a methyl group at a specific position on an aromatic ring can prevent oxidative metabolism at that site. researchgate.net
Application of Prodrug Strategies in Derivative Design
A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical reactions. researchgate.netnih.gov This strategy is often employed to overcome issues with a drug's formulation, delivery, or pharmacokinetics, such as poor solubility or permeability. nih.gov
For derivatives of this compound, prodrug strategies can be applied to mask polar functional groups like the amino or carboxylic acid (if the ester is hydrolyzed) groups to enhance membrane permeability. nih.gov For example, the carboxylic acid can be esterified to form a more lipophilic prodrug that is more readily absorbed. Once in the body, esterase enzymes can cleave the ester to release the active carboxylic acid. nih.gov
The design of a prodrug requires careful consideration of the linker used to attach the promoiety to the parent drug. The linker must be stable enough to survive until it reaches the target site but labile enough to be cleaved to release the active drug. nih.gov Common prodrug approaches include the formation of esters, carbonates, and amides. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR spectral data for Methyl 2-aminofuran-3-carboxylate has been found in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No experimental mass spectrometry data detailing the molecular weight and fragmentation pattern of this compound is available.
Infrared (IR) Spectroscopy for Functional Group Identification
A specific experimental IR spectrum for this compound, with assignment of characteristic absorption frequencies for its functional groups, could not be located.
X-ray Crystallography for Solid-State Structural Determination
No published crystal structure for this compound exists in the public domain, preventing any analysis of its solid-state characteristics.
Crystal System and Space Group Analysis
Without crystallographic data, the crystal system and space group for this compound are unknown.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...X Interactions)
An analysis of intermolecular interactions is not possible without a determined crystal structure.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis and the generation of fingerprint plots are contingent on the availability of crystallographic information, which is not available for this compound.
Energy Framework Analysis of Crystal Packing (e.g., Dispersion, Electrostatic, Total Energies)
Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis provides a visual representation of the pairs of molecules that have the most significant interaction energies, offering insights into the stability of the crystal structure. The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components.
For molecules similar in structure to this compound, such as methyl-3-aminothiophene-2-carboxylate, energy framework analyses have demonstrated that dispersion forces are the predominant stabilizing interaction in the crystal packing. mdpi.com Although dispersion interactions are dominant, electrostatic interactions, particularly those involving hydrogen bonds, also play a crucial role and cannot be disregarded. mdpi.com The crystal structure is stabilized by a network of intermolecular interactions, including N–H⋯O hydrogen bonds.
An evaluation of the electrostatic, dispersion, and total energy frameworks often reveals that the stabilization is primarily dominated by the dispersion energy contribution. nih.gov
Table 1: Illustrative Interaction Energies in a Molecular Crystal Analogous to this compound
| Energy Component | Value (kJ/mol) |
|---|---|
| Total Electrostatic Energy | -173.5 |
| Total Dispersion Energy | -392.2 |
| Total Interaction Energy | -326.6 |
| Total Repulsion Energy | 368.3 |
| Total Polarization Energy | -37.4 |
Note: Data is based on a study of methyl-3-aminothiophene-2-carboxylate and is presented here for illustrative purposes. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic transitions within the molecule. The resulting spectrum is a plot of absorbance versus wavelength.
The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. For this compound, the key chromophores are the furan (B31954) ring and the carboxylate group, which are in conjugation, and the amino group which acts as an auxochrome.
The electronic spectra of similar compounds show characteristic absorption bands. Generally, aromatic and heteroaromatic systems exhibit intense absorptions corresponding to π→π* transitions. For instance, benzene (B151609) rings show two such bands around 200 nm and 250 nm. researchgate.net The presence of substituents can shift these bands. The carboxyl group itself, without additional conjugation, has a weak n→π* transition and a strong π→π* transition at lower wavelengths, around 210 nm, which is often not practically useful. libretexts.org
In this compound, the conjugation of the furan ring with the carbonyl group of the ester, along with the influence of the amino group, is expected to result in a shift of the absorption maxima to longer wavelengths (a bathochromic shift). The spectrum would likely be characterized by intense π→π* transitions originating from the conjugated system and weaker n→π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. The n→π* transition of the azomethine group in some Schiff bases, for example, appears in the 300-350 nm region. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π→π* | 200-300 | Furan ring conjugated with carboxylate |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl-3-aminothiophene-2-carboxylate |
| Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
Computational and Theoretical Studies on Methyl 2 Aminofuran 3 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the properties of furan (B31954) derivatives due to its balance of computational cost and accuracy. These calculations provide detailed information about the electronic environment of Methyl 2-aminofuran-3-carboxylate, which is fundamental to understanding its chemical behavior.
The electronic landscape of a molecule is key to its reactivity. DFT calculations are used to map this landscape, providing critical data on frontier molecular orbitals and electrostatic potential.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.
For the related compound 2-aminofuran-3-carboxylic acid , computational tools can be used to calculate HOMO and LUMO energies, providing a basis for understanding its electronic transitions and reactivity. Semi-empirical calculations on the parent 2-aminofuran have been shown to be consistent with its observed chemical properties and reactivity. researchgate.netepdf.pub The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate group (-COOCH₃) in this compound creates a "push-pull" electronic system that significantly influences the energies and distribution of these frontier orbitals.
Electrostatic Potential (ESP): The molecular electrostatic potential surface illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For molecules like this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the furan ring and carbonyl group, as well as the nitrogen of the amino group, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. This analysis is vital for predicting how the molecule will interact with other reagents or biological targets.
Table 1: Key Electronic Properties Investigated by DFT This table is illustrative, based on typical DFT studies of similar molecules.
| Property | Significance | Typical Finding for Aminofuran Derivatives |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Localized on the furan ring and amino group |
| LUMO Energy | Indicates electron-accepting ability | Localized on the carboxylate group and furan ring |
| HOMO-LUMO Gap | Predicts chemical reactivity and stability | A moderate gap suggests a balance of stability and reactivity |
| Electrostatic Potential | Maps charge distribution and reactive sites | Negative potential on heteroatoms (O, N); positive potential on amino hydrogens |
DFT calculations are a powerful tool for tracing the energetic profiles of chemical reactions, allowing researchers to identify transition states and intermediates. This elucidates the step-by-step mechanism of a reaction. For the synthesis of substituted aminofurans, computational studies can rationalize how reactants come together to form the final product. For instance, the mechanism of cycloaddition reactions to form furan rings can be studied theoretically. tandfonline.com A study on a related reaction, the GaCl₃-catalyzed [4+1] cycloaddition of an α,β-unsaturated ketone and an isocyanide, used computational methods to understand the mechanism. peerj.com Similarly, the Bonding Evolution Theory (BET), which combines DFT with topological analysis, has been used to study the cycloaddition mechanism between a carbenoid intermediate and CO₂, providing a detailed picture of bond formation. tandfonline.com Such studies help in optimizing reaction conditions and designing new synthetic routes.
Many chemical reactions can yield multiple isomers. DFT calculations can predict which product is more likely to form by comparing the activation energies of the different reaction pathways leading to each isomer. In the synthesis of substituted 2-aminofurans, regioselectivity is a key consideration. Computational DFT studies have been successfully employed to rationalize the observed regioselectivity in various synthetic methods for aminofurans. vdoc.pub For example, in multicomponent reactions that produce highly substituted 2-aminofuran-3-carboxylates, the regioselectivity of the cycloaddition is generally high but can be influenced by the electronic nature of the substituents. vdoc.pub Semi-empirical calculations on 2-aminofurans have also proven consistent with the observed regioselectivity in substitution and cycloaddition reactions. epdf.pub
The way molecules interact with each other governs their physical properties (like melting and boiling points) and their behavior in solution or a biological environment. DFT can be used to analyze and quantify non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, the amino group can act as a hydrogen bond donor, while the furan oxygen and carbonyl oxygen atoms can act as hydrogen bond acceptors. Computational studies on 2-aminofurans have suggested the presence of a stabilizing intramolecular hydrogen bond. epdf.pub X-ray crystallography combined with computational analysis of related molecules like 2-aminofuran-3-carbonitrile reveals how these interactions dictate the crystal packing structure.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations can be used to explore the different conformations (shapes) a flexible molecule like this compound can adopt. By simulating the molecule's movement, researchers can understand its conformational preferences and the energy barriers between different shapes. This is particularly important for understanding how the molecule might fit into an enzyme's active site. For the related furan-3-amine derivatives, MD simulations have been used to study their time-dependent behavior and interactions with biological targets.
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target. Docking studies with aminofuran derivatives have shown their potential as biologically active agents. For instance, a molecular docking study of an aminofuran derivative showed it binds significantly within the active site of tyrosyl-tRNA synthetase, suggesting its potential as an inhibitor. jetir.org Such studies on this compound could predict its binding affinity to various enzymes or receptors, guiding further experimental work in medicinal chemistry.
Table 2: Summary of Computational Techniques and Their Applications
| Technique | Primary Application | Information Gained for this compound |
|---|---|---|
| DFT Electronic Structure Analysis | Understanding reactivity | HOMO-LUMO gap, charge distribution, nucleophilic/electrophilic sites |
| DFT Reaction Pathway Analysis | Elucidating reaction mechanisms | Transition state energies, intermediate stability, regioselectivity |
| Molecular Dynamics (MD) | Analyzing molecular motion | Conformational flexibility, solvent interactions, dynamic behavior |
| Molecular Docking | Predicting biological activity | Binding modes and affinity to protein targets |
Application of Retrosynthesis Software for Pathway Designelsevier.com
Retrosynthesis software, such as SYNTHIA™ (formerly Chematica), ASKCOS, and IBM RXN, functions by deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. wikipedia.orgnih.govacs.org These programs are built on either expert-coded rules derived from established chemical principles or machine learning models trained on millions of published reactions. gwern.netnih.gov The primary goal is to identify pathways that are not only chemically feasible but also optimal in terms of cost, step count, yield, and sustainability. scientific-computing.comsynthiaonline.com
For a target like this compound, a substituted furan, retrosynthesis software would explore several key disconnection strategies. The furan ring itself is a common motif in bioactive compounds, and numerous methods for its construction have been developed, making it a prime target for computational analysis. nih.govpnas.org The software would analyze the ester and amino functionalities, suggesting disconnections based on well-known transformations.
A hypothetical retrosynthetic analysis for this compound generated by such software might propose the pathways outlined in the table below. The software evaluates each step, often providing references to literature precedents and scoring the routes based on various customizable parameters like the cost of starting materials or the avoidance of hazardous reagents. sigmaaldrich.comcas.org
Table 1: Hypothetical Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Key Intermediate (Precursor) | Required Transformation | Rationale & Common Methods |
| C-N Bond Formation | Methyl 2-(halomethyl)furan-3-carboxylate | Amination | Formation of the primary amine from a suitable leaving group (e.g., bromide) is a fundamental and high-probability step. Methods include Gabriel synthesis or direct amination with ammonia. |
| Esterification | 2-Aminofuran-3-carboxylic acid | Fischer Esterification | The software would recognize the ester and propose its formation from the corresponding carboxylic acid and methanol (B129727) under acidic conditions. This is a classic and reliable transformation. |
| Furan Ring Synthesis | An acyclic 1,4-dicarbonyl compound or equivalent | Paal-Knorr Furan Synthesis | A primary strategy for de novo furan construction. The software would identify appropriate acyclic precursors that can cyclize under acidic or thermal conditions to form the furan ring. |
| Furan Ring Synthesis | A suitable alkyne and nucleophile | Iodocyclization/Palladium Catalysis | Modern methods for constructing highly substituted furans often involve the cyclization of functionalized alkynes. nih.gov Software with up-to-date reaction databases would suggest these advanced, efficient routes. |
Applications and Research Potential in Organic Synthesis
Methyl 2-aminofuran-3-carboxylate as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of the amino and carboxylate groups on the furan (B31954) ring makes this compound a versatile precursor for constructing more complex molecular architectures. The amino group can act as a nucleophile, while the ester group can undergo various transformations such as hydrolysis, amidation, or reduction. The furan ring itself can participate in cycloaddition reactions or be opened to reveal 1,4-dicarbonyl functionalities, which are precursors for other heterocyclic systems like pyrroles. polimi.itmdpi.com
This versatility is exploited in the synthesis of a variety of substituted and fused heterocyclic compounds. researchgate.netresearchgate.net For instance, the reactivity of the amino group is central to building larger structures, and the entire furan moiety can be used as a masked diketone for subsequent ring formations. This dual reactivity is key to its utility in creating complex molecules with potential biological or material science applications. polimi.itnih.gov
Synthesis of Diverse Fused Heterocyclic Systems
The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govcore.ac.uk The amino and ester groups can react with various bifunctional reagents to construct new rings fused to the furan core.
Pyrazoles : The Knorr pyrazole (B372694) synthesis, a classic method, involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. jk-sci.comyoutube.com While not a direct reaction of this compound, its derivatives can be transformed into the necessary β-ketonitrile or 1,3-dicarbonyl precursors that react with hydrazines to form pyrazole rings. chim.itnih.gov For example, reaction with hydrazine can lead to the formation of aminopyrazoles, which are themselves important intermediates. nih.govresearchgate.net
Pyrimidines : Fused pyrimidine (B1678525) systems, such as furopyrimidines, can be synthesized from 2-aminofuran precursors. researchgate.net The synthesis can proceed through the reaction of the aminofuran with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by cyclization. researchgate.netorganic-chemistry.org These pyrido[2,3-d]pyrimidine (B1209978) derivatives are often pursued for their potential as antiproliferative agents. researchgate.net One specific route involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylate, a related analogue, in a three-component reaction to yield pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids. researchgate.net
Pyrroles : The Paal-Knorr synthesis is a fundamental method for creating pyrrole (B145914) rings from 1,4-dicarbonyl compounds and primary amines. polimi.itmdpi.comorganic-chemistry.org The furan ring of this compound can be considered a masked 1,4-dicarbonyl system. Through ring-opening, it can generate the necessary precursor to react with amines, leading to the formation of substituted pyrroles. polimi.itmdpi.com
Chromen-2-imines : The reaction of salicylaldehyde (B1680747) with various carbonitriles can lead to the formation of 2-imino-2H-chromene derivatives. mdpi.com The amino and ester functionalities of this compound can be modified to participate in condensations with salicylaldehyde derivatives to construct chromene-based structures, which are of interest in coordination chemistry and for their antimicrobial properties. researchgate.netresearchgate.netsci-hub.se
Pyrrol-2-ones : Rearrangement reactions of related isoxazolidine (B1194047) structures can lead to the formation of 3-amino-1H-pyrrole-2,5-diones and 3-aminofuran-2(5H)-ones. researchgate.net This highlights the potential for furan-based precursors to undergo skeletal rearrangements to access different heterocyclic cores like pyrrolones.
The following table summarizes some of the heterocyclic systems synthesized from aminofuran precursors and related compounds.
| Starting Material Class | Reagent(s) | Heterocyclic Product | Reference(s) |
| β-Ketonitrile / 1,3-Dicarbonyl | Hydrazine | Pyrazole | youtube.comchim.it |
| Aminofuran derivative | DMF-DMA, Amidines | Fused Pyrimidine | researchgate.netorganic-chemistry.org |
| Furan derivative (masked 1,4-dicarbonyl) | Primary Amine | Pyrrole | polimi.itmdpi.com |
| Aminofuran derivative | Salicylaldehyde | Chromen-2-imine | mdpi.comresearchgate.net |
| Isoxazolidine (from furan precursor) | TBAF | Pyrrol-2-one | researchgate.net |
Preparation of Natural Product Scaffolds and their Analogs
The furan-3-carboxylate framework is a recurring motif in a variety of natural products. researchgate.net While direct synthesis from this compound is not always the route, its structural elements are representative of key intermediates used to build these natural scaffolds. For example, polysubstituted furans bearing a carboxylate at the 3-position are widespread. researchgate.net Synthetic strategies often involve the cyclization of acyclic precursors, such as γ-acetylenic β-keto esters, to form the furan ring. researchgate.net
The aminofuran moiety itself is a valuable scaffold for creating analogs of natural products, particularly those with biological activity. researchgate.netnih.gov The ability to functionalize the furan ring and its substituents allows for the systematic modification of a core structure to explore structure-activity relationships. For instance, furan derivatives are found in compounds isolated from various natural sources and often exhibit interesting pharmacological properties, making them attractive targets for synthetic chemists. nih.govmdpi.com
Development of Novel Organic Fluorophores
Substituted aminocoumarins and other heterocyclic systems are well-known classes of organic fluorophores. researchgate.net The synthesis of these fluorescent molecules often involves condensation reactions where the amino group plays a crucial role. For example, 7-aminocoumarin-3-carboxylate derivatives are synthesized and explored for their fluorescence properties. researchgate.net While not directly this compound, the underlying principle of using an amino-substituted heterocyclic carboxylate as a building block for fluorophores is a key application area. researchgate.netmdpi.com
The general strategy often involves the condensation of an amino-substituted precursor with other aromatic components to create extended π-conjugated systems, which are responsible for the fluorescence. researchgate.net The electronic nature of the amino group (electron-donating) and the carboxylate group (electron-withdrawing) can be used to tune the photophysical properties, such as absorption and emission wavelengths, of the resulting dyes.
Industrial Research Applications of Furan Derivatives
Furan derivatives have a broad range of industrial applications, serving as key intermediates in the production of specialty chemicals, dyes, pigments, and pharmaceuticals. slideshare.netijsrst.com Aminofurans, in particular, are valuable precursors. researchgate.netacs.org The development of cost-effective and scalable methods for preparing aminofurans is an active area of industrial research, as traditional multi-step syntheses can be uneconomical due to factors like poor atom economy and the use of heavy metal catalysts. google.com
Recent patents highlight the industrial interest in finding more efficient routes to aminofurans, which serve as starting materials for agrochemicals and pharmaceuticals, such as DNA binding agents. google.com The applications extend to materials science, where furan compounds are used in the synthesis of polymers and resins. ijsrst.com Specifically, diaryl furan compounds with amino groups are important for producing metal-complex dyes with enhanced light fastness. slideshare.net
Medicinal Chemistry and Biological Activity Research of Methyl 2 Aminofuran 3 Carboxylate Derivatives
General Overview of Furan-Containing Bioactive Molecules in Medicinal Chemistry
The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is present in a multitude of naturally occurring compounds and has been extensively utilized by medicinal chemists as a scaffold for the development of novel therapeutic agents. ijabbr.comutripoli.edu.lyresearchgate.net The unique electronic properties and geometric configuration of the furan nucleus contribute to its ability to interact with a wide range of biological targets, including enzymes and receptors. ijabbr.comijabbr.com
Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing the furan scaffold as a "privileged structure" in medicinal chemistry. utripoli.edu.lyresearchgate.net These activities include antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticancer, and antihypertensive properties, among others. ijabbr.comutripoli.edu.lyijabbr.com The versatility of the furan ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This adaptability makes furan a valuable building block in the design and synthesis of new drugs. ijabbr.comijabbr.com Even minor changes to the substitution pattern on the furan ring can lead to significant alterations in biological activity. utripoli.edu.ly
The investigation of furan-containing molecules spans a wide array of therapeutic areas. For instance, some furan derivatives have been explored for their effects on the central nervous system, showing potential as antidepressants, anxiolytics, and anticonvulsants. ijabbr.comutripoli.edu.ly Others have been developed as agents to treat cardiovascular conditions, ulcers, and glaucoma. ijabbr.comutripoli.edu.ly The inherent reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, provides a basis for a diverse range of synthetic transformations, further expanding the chemical space available for drug discovery.
Research on Antimicrobial Activities
Derivatives of methyl 2-aminofuran-3-carboxylate are a subject of ongoing research for their potential as antimicrobial agents. The furan nucleus itself is a common feature in many compounds exhibiting antibacterial and antifungal properties. ijabbr.comutripoli.edu.ly
In other research, various substituted furan derivatives have shown promise. For example, 2,4-disubstituted furan derivatives have demonstrated good antibacterial activity, particularly against Proteus vulgaris and Escherichia coli. utripoli.edu.ly Similarly, a novel arylfuran derivative has shown considerable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, indicating a broad spectrum of action. utripoli.edu.lyresearchgate.net Another study synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives and found that they exhibited good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL, and against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 64-128 µg/mL for most tested compounds. mdpi.com
The following table summarizes the antimicrobial activity of selected furan derivatives:
| Compound Type | Target Organism(s) | Activity/MIC |
| Carbamothioyl-furan-2-carboxamides | Bacteria and Fungi | MIC: 150.7–295 µg/mL nih.gov |
| 2,4-disubstituted furans | Proteus vulgaris, Escherichia coli | Good antibacterial activity utripoli.edu.ly |
| Arylfuran derivative | Staphylococcus aureus, Escherichia coli | Broad-spectrum activity utripoli.edu.lyresearchgate.net |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans, E. coli, S. aureus | MIC: 64-128 µg/mL mdpi.com |
Research on Anticancer Activities
The furan scaffold is a key component in numerous compounds investigated for their anticancer properties. ijabbr.comutripoli.edu.ly Research into derivatives of this compound and related furan-containing molecules has revealed promising cytotoxic activity against various cancer cell lines.
For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov Several of these compounds demonstrated significant anticancer activity, with the p-tolylcarbamothioyl)furan-2-carboxamide derivative showing the highest activity against hepatocellular carcinoma at a concentration of 20 μg/mL, resulting in a cell viability of 33.29%. nih.gov
In a separate study, methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives were prepared and tested for cytotoxicity against HeLa, HepG2, and Vero cancer cell lines. researchgate.net One amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), was identified as having the most potent biological activity, with an IC50 of 62.37 µg/mL against the HeLa cell line. researchgate.net
Another area of research has focused on quinoxaline (B1680401) derivatives, which are known to exhibit anticancer activity through various mechanisms. nih.gov A series of amino acid and N-alkyl amine derivatives attached to a quinoxaline core showed promising anticancer activity, with the most active compounds having IC50 values of 1.9 and 2.3 μg/mL against HCT-116 and MCF-7 cell lines, respectively. nih.gov
The following table summarizes the anticancer activity of selected furan and related derivatives:
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/Concentration) |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 μg/mL nih.gov |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | IC50: 62.37 µg/mL researchgate.net |
| Quinoxaline derivative | HCT-116 | IC50: 1.9 μg/mL nih.gov |
| Quinoxaline derivative | MCF-7 | IC50: 2.3 μg/mL nih.gov |
Research on Anti-inflammatory Properties (e.g., COX and LOX Enzyme Inhibition)
Furan-containing molecules have been investigated for their potential as anti-inflammatory agents, with a particular focus on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. ijabbr.comutripoli.edu.ly These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govsciety.org Dual inhibitors of COX and LOX are considered promising candidates for new anti-inflammatory drugs as they may offer a broader spectrum of action with potentially fewer side effects compared to selective COX-2 inhibitors. nih.gov
While direct studies on the COX/LOX inhibitory activity of this compound derivatives are not extensively detailed in the provided results, the broader class of furan-containing compounds has shown relevance in this area. For example, natural products containing various heterocyclic rings are known to possess anti-inflammatory properties. nih.gov
Research on other small molecules provides a framework for how furan derivatives might be designed to target these enzymes. For instance, kratom alkaloids have been shown to have a dual inhibitory effect on COX-2 and 5-LOX in macrophage cells. sciety.org Similarly, synthetic derivatives of methyl gallate have been shown to inhibit the LOX enzyme and reduce the expression of COX-2 and pro-inflammatory cytokines in an animal model of arthritis. nih.gov These studies highlight the potential for designing novel anti-inflammatory agents based on heterocyclic scaffolds like furan.
Exploration of Other Potential Biological Activities (e.g., anti-hypertensive, anti-HIV-1 integrase, hepatitis C virus inhibitor, antithrombotic activity, antitumoral)
Beyond the well-documented antimicrobial, anticancer, and anti-inflammatory properties, the versatile furan scaffold has been incorporated into molecules exhibiting a wide array of other biological activities. ijabbr.com
Antihypertensive and Antithrombotic Activity: Furan derivatives have been investigated for their potential cardiovascular effects. ijabbr.comutripoli.edu.ly For example, the compound YC-1, which contains a furan ring, was initially identified for its antiplatelet activity, suggesting its potential as an antithrombotic agent for preventing vascular embolisms. nih.gov
Antiviral Activity: The furan nucleus is present in various compounds with antiviral properties. While specific examples targeting HIV-1 integrase or hepatitis C virus were not detailed in the provided search results, the general class of furan derivatives is recognized for its antiviral potential. utripoli.edu.ly
Antitumoral Activity: As an extension of anticancer research, some furan derivatives are being explored for their broader antitumoral effects. ijabbr.com This includes not only direct cytotoxicity but also the potential to inhibit tumor growth and metastasis through various mechanisms.
The diverse biological profile of furan-containing compounds underscores the significance of this heterocyclic system in medicinal chemistry. The ability to modify the furan ring with different functional groups allows for the exploration of a vast chemical space, leading to the discovery of new molecules with a range of therapeutic applications. ijabbr.com
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. For furan-based molecules, including derivatives of this compound, SAR studies aim to understand how different substituents on the furan ring and associated moieties influence their interaction with biological targets.
General Principles: Even slight modifications to the substitution pattern on a furan ring can lead to significant changes in biological activity. utripoli.edu.ly The position and nature of substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are crucial for binding to a specific receptor or enzyme active site.
Antimicrobial Activity: In the context of antimicrobial agents, SAR studies have shown that the introduction of specific groups can enhance activity. For example, in a series of benzofuran (B130515) derivatives, substitutions at the C-3 and C-6 positions were found to greatly impact antibacterial activity and strain specificity. nih.gov
Anticancer Activity: For anticancer furan derivatives, SAR studies have helped in identifying key structural features required for cytotoxicity. For instance, in a series of benzimidazole (B57391) derivatives, it was found that a methyl group at the R1 position was optimal for inhibitory activity against Vascular Endothelial Growth Factor (VEGF), while the R2 position required an aromatic or heterocyclic ring with a side chain for good activity. nih.gov
Other Activities: In the development of YC-1 derivatives, SAR studies revealed that the presence of more nitrogen atoms in an adjacent heterocyclic ring could lead to a slight increase in inhibitory activity. nih.gov The position of nitrogen atoms was also found to be critical for potency. nih.gov
Methodologies for Resolving Contradictory Biological Activity Data in Research
Contradictory biological activity data for a series of chemical compounds, including derivatives of this compound, present a significant challenge in medicinal chemistry research. These discrepancies can arise from a multitude of factors, ranging from subtle variations in chemical structures to inconsistencies in experimental protocols. Resolving these conflicts is crucial for establishing reliable structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents. This section will delve into the key methodologies employed to address and resolve contradictory biological activity data, focusing on the impact of structural variability, the critical need for standardized assay conditions, and the role of computational approaches in validating mechanistic hypotheses.
Impact of Structural Variability on Bioactivity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor modifications to a chemical scaffold can lead to significant and sometimes unpredictable changes in its pharmacological profile. For derivatives of this compound, structural variability can be introduced at several positions, including the amino group, the ester functionality, and the furan ring itself.
Slight alterations in the substitution pattern of the furan nucleus can cause distinguishable differences in biological activities. For instance, the introduction of different substituents can influence the molecule's electronic properties, lipophilicity, and steric hindrance, all of which are critical determinants of its interaction with a biological target. The position of a substituent is also a critical determinant of its biological activity. For example, in a series of benzofuran derivatives, the placement of a methyl or methoxy (B1213986) group at different positions on the ring resulted in significant variations in antiproliferative activity.
Furthermore, the replacement of the furan ring with a bioisosteric equivalent, such as a thiophene (B33073), pyridine (B92270), or even a non-aromatic ring like cyclohexene, can dramatically alter the compound's biological properties. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. However, this can also be a source of conflicting data if the underlying biological rationale for the replacement is not well understood.
The following table illustrates how structural variations in a hypothetical series of this compound derivatives could lead to differing biological activities.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | R1 (at 2-amino position) | R2 (at 3-carboxylate position) | R3 (at 5-position of furan ring) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| M2AFC-001 | H | CH3 | H | 10.5 |
| M2AFC-002 | Acetyl | CH3 | H | > 50 |
| M2AFC-003 | H | Ethyl | H | 8.2 |
| M2AFC-004 | H | CH3 | Bromo | 2.1 |
| M2AFC-005 | H | CH3 | Phenyl | 15.7 |
Resolving discrepancies arising from structural variability requires a systematic approach. This involves the synthesis and biological evaluation of a focused library of analogs to meticulously probe the SAR around the core scaffold. Each new derivative should be designed to answer a specific question about the impact of a particular structural change.
Importance of Standardizing Assay Conditions (e.g., cell lines, concentrations)
The lack of standardized experimental protocols is a major contributor to irreproducible and contradictory biological data in preclinical research. Cell-based assays, which are fundamental tools in drug discovery, are particularly susceptible to variability. Factors such as the choice of cell line, cell passage number, seeding density, growth medium composition, and incubation time can all significantly influence the outcome of an experiment.
Furthermore, the concentration of the test compound and the duration of exposure are critical parameters that must be carefully controlled and reported. Inconsistent use of these variables can make it impossible to compare data across different studies. The establishment and implementation of standardized assay protocols, including the use of reference compounds, are essential for ensuring the reliability and reproducibility of biological data.
The table below highlights key parameters that require stringent standardization in biological assays.
Analytical and Purity Assessment Methodologies in Research
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a swift and effective method for the qualitative analysis of "Methyl 2-aminofuran-3-carboxylate." crsubscription.comifsc.edu.br It is an indispensable tool for monitoring the progress of chemical reactions in real-time and for making a preliminary assessment of product purity. ifsc.edu.brnih.gov The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (a solvent system). ifsc.edu.br
For aminofuran derivatives, the choice of the eluent system is critical for achieving clear separation from starting materials, intermediates, and byproducts. A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is adjusted to optimize the separation. The 'Rf' value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and on a particular stationary phase. ifsc.edu.br
Since "this compound" contains an amino group, specific visualizing agents can be used for its detection on the TLC plate if it is not inherently UV-active. Ninhydrin is a common reagent that reacts with amino acids and primary amines to produce a colored spot, typically purple or brown, upon heating. reachdevices.comresearchgate.net This allows for the sensitive detection of the compound. researchgate.net
In a typical research setting, TLC would be used to follow the conversion of starting materials to the desired "this compound." nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, a chemist can observe the disappearance of the starting material spots and the appearance of the product spot. nih.gov The presence of multiple spots in the final reaction mixture indicates the formation of byproducts and an impure product. crsubscription.com
Table 1: Representative TLC Parameters for Amino Acid Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | n-butanol:acetic acid:water (3:1:1 by volume) reachdevices.com |
| Visualization | Ninhydrin spray followed by heating reachdevices.com |
| Expected Rf Range | Varies depending on the specific derivative, but generally in the mid-range for optimal separation. |
| Note: This table provides a general example; specific conditions for "this compound" would need to be empirically determined. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and purification of "this compound." jocpr.com It offers significantly higher resolution and sensitivity compared to TLC. jocpr.com HPLC is routinely used to determine the precise purity of a sample and to quantify its concentration in a mixture. jocpr.com
In a typical HPLC analysis of an aminofuran derivative, a reversed-phase column (e.g., C18) is often employed. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.
A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the furan (B31954) ring system in "this compound" is expected to absorb UV light.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of "this compound" and measuring the corresponding peak areas. This allows for the accurate determination of the compound's concentration in an unknown sample. HPLC is also a valuable tool for preparative separations, where larger quantities of the compound can be purified for further use. sielc.com
Table 2: Illustrative HPLC Method for Furan Derivatives
| Parameter | Description |
| Column | C18 reversed-phase, 5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid sielc.com |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Note: This is a representative method and would require optimization for "this compound". |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful chromatographic technique, but its direct application to "this compound" can be challenging due to the compound's polarity and potential for thermal decomposition in the hot injector port. thermofisher.com Therefore, derivatization is often necessary to increase the volatility and thermal stability of the analyte. thermofisher.commdpi.com
The amino group in "this compound" is a primary site for derivatization. Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating reagents. thermofisher.com This chemical modification masks the polar N-H bonds, making the resulting derivative more suitable for GC analysis. thermofisher.commdpi.com
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). researchgate.net Separation is based on the compound's boiling point and its interactions with the stationary phase. researchgate.net A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. thermofisher.com GC-MS is particularly powerful as it provides both retention time data for identification and a mass spectrum for structural confirmation. researchgate.netmdpi.comnih.gov
Table 3: Potential GC-MS Parameters for Derivatized Aminofurans
| Parameter | Description |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com |
| Column | HP-5MS or similar non-polar capillary column researchgate.netmdpi.comnih.gov |
| Carrier Gas | Helium mdpi.com |
| Injector Temperature | 250-280 °C mdpi.com |
| Oven Program | A temperature ramp from a low starting temperature to a high final temperature to elute all components. mdpi.com |
| Detector | Mass Spectrometer (MS) researchgate.netmdpi.comnih.gov |
| Note: Derivatization and GC conditions must be carefully optimized for each specific analyte. |
Advanced Purity Determination Techniques for Research Applications
For rigorous purity assessment, especially in applications requiring highly pure material, advanced analytical techniques are employed. These methods provide a more comprehensive and accurate picture of a sample's purity than conventional chromatographic techniques alone.
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying and quantifying trace impurities. jocpr.comnumberanalytics.com LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the identification of impurities based on their mass-to-charge ratio. numberanalytics.com Similarly, GC-MS provides structural information about volatile impurities. numberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field NMR, is a powerful tool for structural elucidation and purity determination. jocpr.com Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
Other techniques that can be employed for purity analysis include:
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help in determining the elemental composition of impurities. apacsci.com
Capillary Electrophoresis (CE): An alternative separation technique that can be particularly useful for charged molecules and can provide complementary information to HPLC. biomedres.us
Differential Scanning Calorimetry (DSC): Can be used to assess the purity of crystalline solids by analyzing their melting behavior. A sharp melting point is indicative of high purity.
The choice of analytical technique depends on the specific requirements of the research, the nature of the expected impurities, and the desired level of accuracy. apacsci.com For the highest level of confidence in purity, a combination of orthogonal analytical methods is often employed.
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Methodologies
The development of cost-effective and scalable synthetic routes is paramount for the industrial application of aminofurans. google.com Current multi-stage syntheses often suffer from low atom economy, the use of heavy metals, and the need for protecting groups, rendering them expensive and environmentally unfriendly. google.com Future research is intensely focused on overcoming these limitations.
One promising direction is the development of one-pot procedures. For instance, a method for preparing 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, followed by a sodium hydride-mediated cyclization, which can be performed in a single pot with comparable yields. nih.gov Another innovative approach is the copper-catalyzed synthesis from O-acetyl oximes and β-ketoesters, which proceeds under redox-neutral conditions. nih.gov This method offers flexibility, as the choice of the active methylene (B1212753) compound can be tuned to produce either pyrroles or furans. nih.gov
Furthermore, recent patents describe more streamlined processes, such as the cyclization of intermediates like methyl 4-amino-5-hydroxy-2-oxopent-3-enoate using dehydrating agents like thionyl chloride or trifluoroacetic anhydride (B1165640). google.com These methods are designed for industrial scale, aiming for high yield and purity to avoid complex purification steps. google.com The exploration of green chemistry principles, such as using inorganic solid supports and microwave irradiation, is also an active area of research to reduce reaction times and improve yields for intermediates like 2-aminofuran-3-carbonitrile. researchgate.net
Design and Synthesis of Advanced Derivatives for Targeted Applications
The furan (B31954) nucleus is a privileged scaffold in medicinal chemistry. The design and synthesis of advanced derivatives of Methyl 2-aminofuran-3-carboxylate are geared towards developing compounds with high potency and selectivity for specific biological targets.
Researchers are creating novel derivatives for a range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. For example, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized and screened for their anticancer activity against lung (A549) and breast (MCF7) cancer cell lines, with some compounds showing excellent activity with IC50 values in the low micromolar range. researchgate.net Similarly, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent and selective agonists for the GluN1/2C NMDA receptor subtype, which is a target for neurological and psychiatric disorders. nih.gov
The synthesis of these advanced derivatives often involves multi-step sequences, combining established reactions with modern catalytic methods. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction involving a Friedländer condensation. nih.gov The versatility of the aminofuran scaffold allows for the creation of hybrid molecules that incorporate other biologically active heterocycles, potentially leading to compounds with novel mechanisms of action or improved pharmacological profiles. nih.gov
| Derivative Class | Targeted Application | Research Finding |
| Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid | Anticancer (Lung and Breast Cancer) | Compound 12b showed an IC50 value of 0.858 µM against the A549 lung cancer cell line. researchgate.net |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs | NMDA Receptor Agonists (Neurological Disorders) | Analogs 8p and 8r displayed nanomolar potency as functionally selective GluN1/2C agonists. nih.gov |
| 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives | Antifungal | Inspired by compounds known to inhibit C. albicans, these derivatives are being explored for antifungal activity. nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial | Several synthesized compounds showed activity against E. coli and S. aureus with MIC values ranging from 64 to 128 µg/mL. mdpi.com |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivatives | Cytotoxicity (Cancer) | An amine derivative showed the most potent biological activity with an IC50 of 62.37 µg/mL against the HeLa cell line. researchgate.net |
In-depth Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of aminofurans is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Future research will likely involve detailed kinetic and computational studies to elucidate the pathways of these complex reactions.
For example, the copper-catalyzed synthesis of 3-cyanofurans is proposed to follow a distinct mechanistic pathway involving radical intermediates and an alkyl-Cu(III) species. nih.gov The reaction is believed to proceed through the trapping of a radical by a copper species, followed by reductive elimination to form the C-O bond and regenerate the catalyst. nih.gov
Similarly, the synthesis of benzofurans can involve mechanisms like a nih.govnih.gov-sigmatropic rearrangement. divyarasayan.org In one method, an N-trifluoroacetyl-ene-hydroxylamine undergoes rearrangement, followed by cyclization and elimination to yield the benzofuran (B130515) product. divyarasayan.org Understanding the energetics and transition states of such rearrangements can lead to the development of catalysts that lower the activation barriers and improve reaction efficiency. Advanced spectroscopic techniques and computational modeling will be instrumental in mapping these intricate reaction landscapes.
Advanced Computational Modeling for Property Prediction and Rational Drug Design
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, advanced computational modeling offers a powerful approach for predicting their physicochemical properties, biological activities, and potential toxicities.
Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, in silico ADME-Tox prediction, and structure-based drug design are being employed to guide the synthesis of new compounds. researchgate.netresearchgate.net For instance, in the design of novel anticancer agents, webservers like SwissADME and ProTox-II can predict the drug-likeness and toxicity of designed molecules before their synthesis, saving time and resources. researchgate.net
Molecular modeling can also provide insights into the binding modes of furan derivatives with their biological targets. nih.gov For a related compound, methyl-3-aminothiophene-2-carboxylate, computational studies involving Hirshfeld surface analysis and density functional theory (DFT) have been used to understand intermolecular interactions and frontier molecular orbitals, which are key to its reactivity and potential as a starting material for new inhibitors. mdpi.com This information is vital for the rational design of new inhibitors that can selectively target specific enzymes or receptors. nih.gov
Investigation of Unexplored Biological Targets for this compound Derivatives
While derivatives of aminofurans have been explored for several biological activities, there remains a vast landscape of unexplored biological targets. The structural diversity achievable from the this compound scaffold suggests that its derivatives could interact with a wide range of proteins and enzymes that have not yet been investigated.
Future research will likely involve high-throughput screening of aminofuran derivative libraries against diverse panels of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. For example, benzofuran derivatives are known to possess a wide spectrum of biological activities, including antiviral and antioxidant properties, suggesting that new derivatives could be potent agents in these fields. nih.govdivyarasayan.org
The development of potent and selective agonists for NMDA receptor subtypes, such as the GluN1/2C, from furan-based compounds highlights the potential for discovering subtype-selective modulators for other receptor families as well. nih.gov The unique electronic and steric properties of the furan ring can be exploited to achieve selectivity that is often difficult to obtain with other aromatic systems.
Development of Highly Stereoselective Syntheses
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of highly stereoselective synthetic methods for furan derivatives is a critical area of ongoing research.
Efficient and scalable stereoselective routes are needed, particularly for the synthesis of key intermediates for pharmaceuticals. For example, two highly diastereoselective routes have been developed for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for an HIV protease inhibitor. acs.org These routes utilize a chiral starting material and proceed through a diastereoselective Michael addition. acs.orgnih.gov
Another approach involves palladium-catalyzed cycloreduction of conjugated enynals, which can lead to highly functionalized and stereocontrolled 2-(2-methylenecycloalkyl)-furan derivatives. nih.gov The exploration of new chiral catalysts and reagents that can control the stereochemistry of reactions involving the furan ring will be a major focus. This will enable the synthesis of enantiomerically pure furan-containing compounds, which is essential for developing safer and more effective drugs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-aminofuran-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis of structurally similar compounds (e.g., ethyl 3-amino-4-arylfuran-2-carboxylates) involves cyclocondensation reactions under microwave or thermal heating. For example, substituents on the furan ring (e.g., aryl groups) require careful selection of catalysts and solvents. Reaction time optimization (e.g., 0.33 hours in acetonitrile with KOH) can improve yields .
- Data Validation : Yield discrepancies between batch and flow reactors highlight the need for kinetic studies. Techniques like HPLC and NMR should confirm purity and structural integrity .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction is standard. Programs like SHELXL (for small-molecule refinement) and Mercury CSD (for visualization) are critical. For example, SHELXL handles high-resolution data and twinning, while Mercury aids in intermolecular interaction analysis .
- Data Interpretation : Puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity in the furan ring, requiring least-squares plane calculations .
Q. What spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., amine vs. ester groups).
- IR : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (ester C=O) are diagnostic .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., MW 157.19 for analogs) .
Advanced Research Questions
Q. How do electronic effects of substituents on the furan ring influence reactivity in cross-coupling reactions?
- Methodology : Brominated analogs (e.g., methyl 3-bromofuran-2-carboxylate) undergo Suzuki-Miyaura coupling. Density Functional Theory (DFT) calculations predict electron-withdrawing groups (e.g., esters) activate the ring for nucleophilic attack. Experimental validation uses kinetic profiling and Hammett plots .
- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice (e.g., Pd(PPh) vs. Pd(OAc)) .
Q. What computational approaches model the tautomeric equilibria of the amino group in this compound?
- Methodology : Quantum mechanical calculations (e.g., Gaussian09) assess tautomer stability (amine vs. imine forms). Solvent effects are modeled using PCM (Polarizable Continuum Model). Crystal structure data (e.g., torsion angles) validate computational predictions .
- Key Findings : Intramolecular hydrogen bonding stabilizes the amine form in non-polar solvents, while polar solvents favor proton exchange .
Q. How can structural analogs of this compound be screened for biological activity?
- Methodology :
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies potential protein targets (e.g., kinase inhibitors).
- In Vitro Assays : Thiophene analogs (e.g., methyl 3-aminothiophene-2-carboxylate) show activity in cancer cell lines (IC values via MTT assays) .
- Data Cross-Validation : Discrepancies between computational and experimental IC values require re-evaluation of force field parameters or solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
